1,3-Dichloro-4-fluoro-2-iodobenzene
Overview
Description
1,3-Dichloro-4-fluoro-2-iodobenzene, also known as DCIB, is an organic compound and a widely used heterocyclic reagent. It is a halo-substituted benzene .
Molecular Structure Analysis
The molecular formula of this compound is C6H2Cl2FI . The molecular weight is 290.89 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 290.89 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Spectroscopic Analysis
1,3-Dichloro-4-fluoro-2-iodobenzene has been studied using mass-analyzed threshold ionization (MATI) spectroscopy. This technique helped determine the ionic properties of radical cations in their electronic ground state. Specifically, it aided in understanding the adiabatic ionization energies and vibrational modes of compounds like 1,3-dichloro-2-fluorobenzene (Krüger et al., 2015).
Chemical Reactivity and Mechanisms
The reactivity of this compound in various chemical processes has been extensively studied. For instance, its behavior in strong bases like lithium diisopropylamide was compared with other halobenzenes, highlighting its distinct reactivity patterns (Heiss et al., 2003). Additionally, its role in catalytic and photolytic reactions has been explored to understand better the mechanisms of bond formation and cleavage in organic compounds (Garve et al., 2014).
Theoretical Studies and Predictive Models
Theoretical studies, like those using density functional theory (DFT), have provided insights into the electronic structure and reactivity of halobenzene derivatives, including this compound. These studies help predict reactivity patterns and understand complex chemical interactions at the molecular level (Sumimoto et al., 2004).
Electrochemical Studies
Electrochemical studies of this compound have provided valuable data on its behavior in reduction reactions. This includes understanding stepwise and concerted mechanisms in reductive cleavage reactions and analyzing the carbon-iodine bond cleavage (Prasad & Sangaranarayanan, 2005).
Safety and Hazards
Properties
IUPAC Name |
1,3-dichloro-4-fluoro-2-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCQTKSRYLDBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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